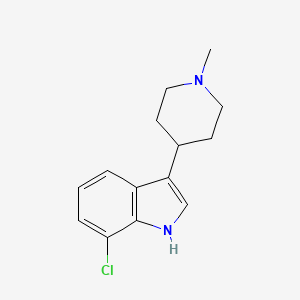

7-Chloro-3-(1-methyl-4-piperidinyl)indole

Descripción general

Descripción

7-Chloro-3-(1-methyl-4-piperidinyl)indole is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-(1-methyl-4-piperidinyl)indole can be achieved through various methods, including classical and modern synthetic techniques. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. The chloro and piperidinyl substituents can be introduced through subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

- Formation of the indole core via Fischer indole synthesis.

- Introduction of the chloro substituent through halogenation reactions.

- Attachment of the 1-methyl-4-piperidinyl group via nucleophilic substitution or other suitable methods.

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloro-3-(1-methyl-4-piperidinyl)indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The chloro and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized indole derivatives.

Aplicaciones Científicas De Investigación

Case Studies

- A study demonstrated that derivatives of this indole compound exhibited significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 6.76 µg/mL to over 200 µg/mL, indicating potent activity against specific cancer types .

- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells by modulating the expression of apoptotic and anti-apoptotic genes, enhancing the potential for its use as a chemotherapeutic agent .

Anti-inflammatory Applications

7-Chloro-3-(1-methyl-4-piperidinyl)indole has also been explored for its anti-inflammatory properties. It has been shown to significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Research indicates that this compound can modulate immune responses effectively:

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 25 | 95 | 82 |

These results suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or psoriasis.

Neuroprotective Effects

Recent studies have indicated that indole derivatives, including this compound, may exhibit neuroprotective effects. By inhibiting certain kinases involved in neurodegenerative processes, these compounds could potentially offer therapeutic benefits in diseases like Alzheimer's or Parkinson's .

Mecanismo De Acción

The mechanism of action of 7-Chloro-3-(1-methyl-4-piperidinyl)indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

7-Chloro-1-methylindole: Lacks the piperidinyl group, resulting in different chemical and biological properties.

3-(1-methyl-4-piperidinyl)indole:

7-Chloroindole: A simpler structure without the piperidinyl group, used as a precursor for more complex derivatives.

Uniqueness: 7-Chloro-3-(1-methyl-4-piperidinyl)indole is unique due to the presence of both the chloro and piperidinyl substituents, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Actividad Biológica

7-Chloro-3-(1-methyl-4-piperidinyl)indole is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole core, which is substituted with a chloro group at the 7-position and a piperidine moiety. This structure is significant for its interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with multiple biological pathways. Key mechanisms include:

- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly in relation to GSK-3β, where it competes with ATP for binding, indicating an ATP-competitive inhibition mechanism. The IC50 values for this inhibition are reported at approximately 2.684 µM and 9.260 µM under varying ATP concentrations .

- Receptor Interactions : Studies suggest that the compound interacts with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways related to cancer, inflammation, and neurological disorders .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits inhibitory effects on cancer cell lines through modulation of kinase activity. |

| Neuroprotective Effects | Potential protective effects against neurodegenerative conditions via GPCR modulation. |

| Antimicrobial Properties | Preliminary studies indicate possible antimicrobial activity against specific pathogens. |

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various indole derivatives, including this compound, against different cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in breast cancer models, suggesting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was tested for its ability to inhibit apoptotic pathways in neuronal cell cultures. Results indicated that it could reduce apoptosis markers significantly, highlighting its potential in treating neurodegenerative diseases .

Pharmacological Profile

The pharmacological profile of this compound indicates a favorable balance between efficacy and safety. Key findings include:

- Selectivity : The compound exhibits selective inhibition of target kinases without significant off-target effects, which is crucial for minimizing side effects in therapeutic applications.

- Metabolic Stability : Investigations into the metabolic stability of the compound show promising results, suggesting that it maintains its activity over extended periods within biological systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing the piperidinyl substituent to the indole core in derivatives like 7-Chloro-3-(1-methyl-4-piperidinyl)indole?

- Methodological Answer : The synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, regioselective chlorination of indole precursors followed by substitution with 1-methyl-4-piperidinyl groups can be achieved using optimized conditions (e.g., Pd catalysis or base-mediated reactions). Evidence from analogous compounds highlights the use of Vilsmeier reagents for functionalization of indole scaffolds, enabling subsequent substitution .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : X-ray crystallography is definitive for confirming regiochemistry, as seen in studies of similar indole derivatives (e.g., monoclinic crystal systems with P21/n symmetry). Complementary techniques include H/C NMR (e.g., δ ~1.56 ppm for methyl groups, aromatic protons at δ 7.02–8.61 ppm) and high-resolution mass spectrometry (HRMS). Crystallographic data (e.g., unit cell parameters: Å, Å) provide additional validation .

Q. What safety protocols are critical when handling intermediates in the synthesis of halogenated indoles?

- Methodological Answer : Use of fume hoods, personal protective equipment (PPE), and inert atmospheres (e.g., N) is essential. Chlorinated intermediates may release toxic gases (e.g., HCl) during hydrolysis; neutralization traps and gas scrubbers are recommended. Storage at low temperatures (-20°C) and avoidance of light for photosensitive intermediates are also advised .

Advanced Research Questions

Q. How does the planarity between the indole and piperidinyl moieties influence the compound’s conformational stability and bioactivity?

- Methodological Answer : Dihedral angle analysis via crystallography (e.g., 13.28° between indole and pyrazole planes in analogs) reveals limited conjugation, suggesting steric hindrance from the methyl-piperidinyl group. Computational studies (DFT or MD simulations) can model torsional barriers and predict binding affinities in biological targets (e.g., kinases or GPCRs) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar indole derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton assignments) may arise from solvent effects or paramagnetic impurities. Standardization using deuterated solvents (CDCl or DMSO-d) and 2D NMR techniques (COSY, HSQC) clarifies connectivity. For example, NOESY correlations differentiate between C-2 and C-3 substituents in crowded regions .

Q. How can reaction conditions be optimized to suppress byproducts during the coupling of piperidinyl groups to chlorinated indoles?

- Methodological Answer : Screening bases (e.g., KCO vs. EtN) and catalysts (e.g., Pd(PPh) vs. Buchwald-Hartwig ligands) improves selectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. microwave-assisted heating) also impact yields. TLC or HPLC monitoring identifies intermediates, enabling real-time adjustments .

Q. What role does the 7-chloro substituent play in modulating electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing chloro groups increase electrophilicity at the C-3 position, facilitating nucleophilic substitution. Cyclic voltammetry (CV) and Hammett plots quantify electronic effects, while XPS confirms charge distribution. Comparative studies with fluoro or methyl analogs reveal substituent-dependent reactivity trends .

Propiedades

IUPAC Name |

7-chloro-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2/c1-17-7-5-10(6-8-17)12-9-16-14-11(12)3-2-4-13(14)15/h2-4,9-10,16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDBYBYQRLQOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459872 | |

| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734518-22-0 | |

| Record name | 7-Chloro-3-(1-methyl-4-piperidinyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.